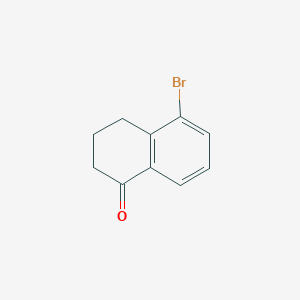

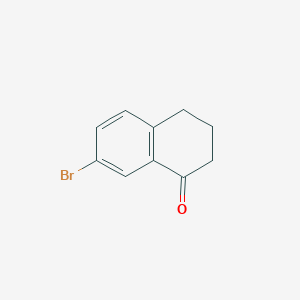

7-Bromo-1-tetralone

概要

説明

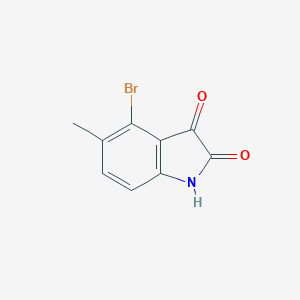

7-ブロモテトラロンは、7-ブロモ-3,4-ジヒドロ-1(2H)-ナフタレン-1-オンとしても知られており、分子式C10H9BrOを持つ有機化合物です。 テトラロンの臭素化誘導体であり、テトラロン環の7位に臭素原子が結合しているのが特徴です。 この化合物は黄色い結晶性固体であり、主に様々な化学プロセスにおける合成中間体として使用されています .

2. 製法

合成経路と反応条件

7-ブロモテトラロンは、いくつかの方法で合成することができます。 一つの一般的な合成経路は、テトラロンの臭素化です。 この反応は通常、酢酸などの溶媒の存在下で臭素 (Br2) を臭素化剤として使用します。 反応条件には、反応速度を制御し、過剰な臭素化を防ぐために、0~5℃の温度範囲を維持することがよく含まれます .

工業生産方法

工業的な設定では、7-ブロモテトラロンの製造には、品質と収率の一貫性を確保するために連続フロープロセスが用いられる場合があります。 自動化システムの使用により、温度、圧力、試薬濃度などの反応パラメータを正確に制御することができます。 これにより、7-ブロモテトラロンをより大規模に効率的に生産することができます .

準備方法

Synthetic Routes and Reaction Conditions

7-Bromotetralone can be synthesized through several methods. One common synthetic route involves the bromination of tetralone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of 7-Bromotetralone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of 7-Bromotetralone on a larger scale .

化学反応の分析

反応の種類

7-ブロモテトラロンは、以下の様な様々な化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって他の官能基に置換される可能性があります。

還元反応: 7-ブロモテトラロンのカルボニル基は、対応するアルコールを形成するために還元される可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤があり、多くの場合、水酸化ナトリウム (NaOH) などの塩基の存在下で行われます。

還元反応: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

生成される主な生成物

置換反応: 生成物には、使用される求核剤に応じて、様々な置換されたテトラロンが含まれます。

還元反応: 主な生成物は、7-ブロモ-1-テトラノールです。

科学的研究の応用

7-ブロモテトラロンは、合成中間体としての汎用性から、科学研究で広く使用されています。 いくつかの応用には、以下が含まれます。

化学: 複雑な有機分子の合成や、様々な化学反応におけるビルディングブロックとして使用されます。

生物学: 生化学的経路の研究や、生物学的に活性な化合物の前駆体として使用されます。

医学: 医薬品の開発や、医薬品合成の中間体として使用されます。

産業: 特殊化学品や材料の生産に適用されます .

作用機序

7-ブロモテトラロンの作用機序は、主に合成中間体としての役割に関わっています。 様々な化学反応に関与し、より複雑な分子の形成を促進します。 その構造中の臭素原子とカルボニル基は、変換を起こす重要な官能基であり、様々な化合物の合成を可能にします。 7-ブロモテトラロンが使用される特定の反応や用途によって、関与する分子標的や経路が異なります .

6. 類似の化合物との比較

類似の化合物

7-ブロモ-1-テトラロン: 類似の化学的性質を持つ、密接に関連した化合物です。

7-ニトロ-1-テトラロン: 臭素原子ではなく、ニトロ基を持つテトラロンの別の誘導体です。

7-メチル-1-テトラロン: テトラロンのメチル化誘導体です。

独自性

7-ブロモテトラロンは、臭素原子の存在により、独特の反応性と化学的性質を持つため、独特です。 これは、臭素化された化合物を必要とする特定の合成用途に役立つ中間体となっています .

類似化合物との比較

Similar Compounds

7-Bromo-1-tetralone: A closely related compound with similar chemical properties.

7-Nitro-1-tetralone: Another derivative of tetralone with a nitro group instead of a bromine atom.

7-Methyl-1-tetralone: A methylated derivative of tetralone.

Uniqueness

7-Bromotetralone is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate for specific synthetic applications that require brominated compounds .

特性

IUPAC Name |

7-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVDCGFUUUJCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291328 | |

| Record name | 7-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-97-3 | |

| Record name | 32281-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone a useful intermediate in anthracycline synthesis?

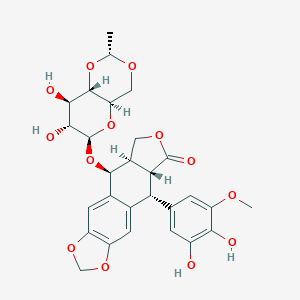

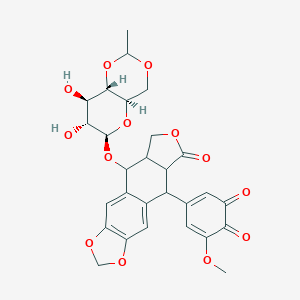

A: This specific derivative of 7-bromo-1-tetralone is particularly useful due to its susceptibility to a novel bishydroxylation reaction. This reaction allows for the creation of a specific structure, the AB-ring segment, which is a crucial building block in the synthesis of various anthracyclinones. [, ] Anthracyclinones are aglycones of anthracyclines, lacking the sugar moiety, and serve as key intermediates in the production of these important antibiotics.

Q2: Which specific anthracyclinones can be synthesized using this approach?

A: The research demonstrates the successful utilization of this AB-ring segment derived from 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone in the synthesis of β-rhodomycinone, β-isorhodomycinone, α2-rhodomycinone, and α-citromycinone. [] This highlights the versatility of this synthetic route in accessing a variety of anthracyclinone structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。